1-溴-4-(二甲胺)萘

描述

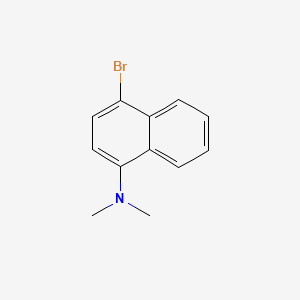

1-Bromo-4-(Dimethylamino)Naphthalene is a derivative of naphthalene that contains a bromine atom and a dimethylamino group attached to the naphthalene ring. This compound is related to 1,8-bis(dimethylamino)naphthalene, which is known for its superbasic properties and is often referred to as a "proton sponge" due to its ability to absorb protons .

Synthesis Analysis

The synthesis of derivatives similar to 1-Bromo-4-(Dimethylamino)Naphthalene involves the treatment of dilithio or bis(bromomagnesio) naphthalenes with various electrophiles to introduce different substituents, such as iodo, methylthio, and trimethylsilyl groups, among others . A specific example of synthesis is the tandem synthesis of 10-dimethylaminobenzo[h]quinazolines from 2-ketimino-1,8-bis(dimethylamino)naphthalenes, which involves a nucleophilic cascade annulation .

Molecular Structure Analysis

The molecular structure of 1,8-bis(dimethylamino)naphthalene derivatives has been extensively studied. For instance, the crystal structure of 1,8-bis(dimethylamino)naphthalene tetrafluoroborate shows significant out-of-plane deformations due to strong intramolecular hydrogen bonding . Similarly, the structure of 1,8-bis(dimethylamino)naphthalene hydrobromide dihydrate reveals that the naphthalene cation has mirror symmetry with slight displacement of the nitrogen atoms out of the plane of the naphthalene ring .

Chemical Reactions Analysis

The chemical reactivity of 1,8-bis(dimethylamino)naphthalene derivatives includes the ability to undergo nucleophilic substitution reactions. For example, 2-bromo-1,8-bis(dimethylamino)naphthalene can react with n-BuLi and aryl(hetaryl) cyanides to produce quinazolines through a nucleophilic cascade annulation . The basicity of these compounds is influenced by the substituents attached to the naphthalene ring, with electron-donating groups enhancing the basicity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,8-bis(dimethylamino)naphthalene derivatives are characterized by their strong basicity, which is attributed to the high p-character of the nitrogen lone electron pair and the disruption of conjugation between the dimethylamino group and the naphthalene ring's π-system . The basicity is also influenced by the "buttressing effect," which is a combination of steric interactions between ortho-substituents and dimethylamino groups . The coloration of these compounds, such as the yellow coloring of 2,7-disubstituted proton sponges, is another notable property .

科学研究应用

喹唑啉的合成

1-溴-4-(二甲胺)萘在喹唑啉的合成中起着至关重要的作用,喹唑啉是一类杂环化合物。研究表明,2-溴-1,8-双(二甲胺)萘可以通过亲核级联环化过程有效地产生10-二甲胺基苯并[h]喹唑啉。这种方法被发现非常高效,特别适用于取代未活化的芳香NMe2基团 (Mikshiev, Antonov, & Pozharskii, 2016)。

质子海绵的开发

1-溴-4-(二甲胺)萘在创建质子海绵方面起着关键作用,质子海绵是对质子具有高亲和力的化合物。这些质子海绵是通过与α,ω-二卤代烷烃反应合成的,形成了新颖的分子结构,如1-二甲胺基-8-吡咯啉基和1-二甲胺基-8-异吲哚基-萘 (Ozeryanskii, Kolupaeva, & Pozharskii, 2020)。

抗结核活性

源自1-溴-4-(二甲胺)萘的化合物在结核病治疗中显示出显著潜力。其中一种化合物,(1R*,2S*)-1-(6-溴-2-氯喹啉-3-基)-4-二甲胺基-2-(萘基)-1-苯基丁-2-醇盐酸盐,已经展示出高抗结核活性,并且正在临床试验的最后阶段,以用于临床实践 (Omel’kov, Fedorov, & Stepanov, 2019)。

比色质子海绵

这种化合物作为质子海绵的比色版本。它与溴马来酸酐反应形成MAPS,这是一种具有溶剂致色性质的固体。当质子化时,这种颜色变化是可逆的,展示了它在各种化学应用中的潜力 (Swor, Zakharov, & Tyler, 2010)。

荧光成像

基于1-溴-4-(二甲胺)萘的探针已被用于生物细胞中锌离子的选择性荧光成像。这种应用在生物化学和医学诊断中具有重要意义 (Lee, Lee, Jung, Hyun, Feng, Kim, Lee, Lee, Kim, Kang, Kwon, & Jung, 2015)。

安全和危害

While specific safety and hazard information for 1-Bromo-4-(Dimethylamino)Naphthalene is not available in the search results, it’s generally recommended to avoid dust formation, breathing mist, gas, or vapors, and to avoid contact with skin and eyes when handling similar compounds . Use of personal protective equipment and ensuring adequate ventilation is also advised .

未来方向

1,8-Naphthalimide (NI) derivatives, which are similar to 1-Bromo-4-(Dimethylamino)Naphthalene, have shown broad applications in the medical and biological fields as labeling or imaging reagents due to their unique chemical and optical properties . They have also been used to prepare fluorescence chemosensors, which possess high selectivity and sensitivity to detect target molecules . Therefore, it’s plausible that 1-Bromo-4-(Dimethylamino)Naphthalene and its derivatives could have similar applications in the future.

属性

IUPAC Name |

4-bromo-N,N-dimethylnaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN/c1-14(2)12-8-7-11(13)9-5-3-4-6-10(9)12/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWPDFSZHOZTGQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C2=CC=CC=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50399133 | |

| Record name | 1-Bromo-4-(Dimethylamino)Naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-(Dimethylamino)Naphthalene | |

CAS RN |

59557-93-6 | |

| Record name | 1-Bromo-4-(Dimethylamino)Naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Amino-3-[4-(benzyloxy)-3-bromophenyl]propanoic acid](/img/structure/B1277827.png)

![[[2-(4-Bromophenoxy)-5-nitrophenyl]methylideneamino]thiourea](/img/structure/B1277842.png)